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Compound of Interest

Compound Name: 2-Ethyl-4-methylpiperidine

Cat. No.: B15243359 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed predictive overview of the spectroscopic data for 2-
Ethyl-4-methylpiperidine. Due to a lack of directly available experimental data for this specific

compound in publicly accessible databases, this report leverages spectral data from closely

related analogues, including 2-ethylpiperidine, 2-methylpiperidine, and 4-methylpiperidine, to

forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics.

Predicted Spectroscopic Data
The following tables summarize the predicted and reference spectroscopic data. The

predictions for 2-Ethyl-4-methylpiperidine are based on the additive effects of the substituent

groups on the piperidine ring, drawing from the experimental data of the analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Data
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Compound Chemical Shift (δ) ppm

2-Ethyl-4-methylpiperidine (Predicted)

~0.9 (t, 3H, -CH₂CH₃)

~0.9 (d, 3H, -CH₃)

~1.0-1.8 (m, piperidine ring protons)

~1.3 (q, 2H, -CH₂CH₃)

~2.5-3.0 (m, piperidine ring protons adjacent to

N)

~2.6 (m, 1H, CH at C2)

Variable (br s, 1H, NH)

Reference: 2-Ethylpiperidine A ¹H NMR spectrum is available.[1]

Reference: 4-Methylpiperidine A ¹H NMR spectrum is available.[2]

¹³C NMR Spectroscopy Data

Compound Chemical Shift (δ) ppm

2-Ethyl-4-methylpiperidine (Predicted)

~11 (-CH₂CH₃)

~22 (-CH₃)

~25 (-CH₂CH₃)

~30-50 (piperidine ring carbons)

~55-60 (C2)

Reference: 2-Ethylpiperidine ¹³C NMR spectral data is available.[3]

Reference: 4-Methylpiperidine ¹³C NMR spectral data is available.[4][5]

Infrared (IR) Spectroscopy
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Compound Wavenumber (cm⁻¹) Assignment

2-Ethyl-4-methylpiperidine

(Predicted)

~3300-3400 (br) N-H stretch

~2960-2850 (s) C-H stretch (aliphatic)

~1460 (m) CH₂ bend

~1380 (m) CH₃ bend

~1100 (m) C-N stretch

Reference: 2-Ethylpiperidine IR spectral data is available.[3]

Reference: 2-Methylpiperidine
IR spectral data is available.[6]

[7][8]

Reference: 4-Methylpiperidine
IR spectral data is available.[4]

[9]

Mass Spectrometry (MS)
Compound Key Fragments (m/z)

2-Ethyl-4-methylpiperidine (Predicted)

127 (M⁺)

112 (M-CH₃)⁺

98 (M-C₂H₅)⁺

Reference: 2-Ethylpiperidine GC-MS data is available.[3]

Reference: 2-Methylpiperidine Mass spectral data is available.[6][10]

Reference: 4-Methylpiperidine GC-MS data is available.[4]

Experimental Protocols
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While specific experimental protocols for 2-Ethyl-4-methylpiperidine are not available, the

following are generalized methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d

(CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a

spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the neat liquid sample would be placed between two potassium bromide (KBr)

plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for separation and identification. The compound, dissolved in a

suitable solvent, would be injected into the GC. The separated compound would then be

introduced into the mass spectrometer and ionized, typically by electron impact (EI). The

resulting mass-to-charge ratios (m/z) of the fragments are detected.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A
Predictive Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15243359#spectroscopic-data-of-2-ethyl-4-
methylpiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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